molecular formula C11H14ClN3O B11872384 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11872384
M. Wt: 239.70 g/mol
InChI Key: DTQWBUSCRUCFAO-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position, an ethoxyethyl group at the 7-position, and a methyl group at the 6-position. Its unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally chlorinating it to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and cost. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s unique combination of substituents enhances its chemical reactivity and potential for diverse applications. The presence of the ethoxyethyl group improves its solubility and stability, while the methyl group at the 6-position can influence its pharmacokinetic properties .

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

4-chloro-7-(2-ethoxyethyl)-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H14ClN3O/c1-3-16-5-4-15-8(2)6-9-10(12)13-7-14-11(9)15/h6-7H,3-5H2,1-2H3

InChI Key

DTQWBUSCRUCFAO-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=CC2=C1N=CN=C2Cl)C

Origin of Product

United States

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